(3-Bromobenzyl)-diethylamine
Description
(3-Bromobenzyl)-diethylamine (CAS: 27958-94-7) is a tertiary amine with the molecular formula C₁₁H₁₆BrN and a molar mass of 242.16 g/mol. Structurally, it consists of a benzyl group substituted with a bromine atom at the 3-position of the aromatic ring, linked to a diethylamine moiety (N(CH₂CH₃)₂). The bromine atom imparts electron-withdrawing effects, influencing reactivity and solubility, while the diethyl groups enhance lipophilicity compared to smaller amines like dimethylamine .
Properties
IUPAC Name |
N-[(3-bromophenyl)methyl]-N-ethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN/c1-3-13(4-2)9-10-6-5-7-11(12)8-10/h5-8H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWLUYLGYSHJTMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50701974 | |
| Record name | N-[(3-Bromophenyl)methyl]-N-ethylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50701974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27958-94-7 | |
| Record name | N-[(3-Bromophenyl)methyl]-N-ethylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50701974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactions Analysis
(3-Bromobenzyl)-diethylamine: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound oxide using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to produce this compound derivatives.
Substitution Reactions: Nucleophilic substitution reactions can occur at the bromine position, where nucleophiles like sodium iodide (NaI) can replace the bromine atom.
Common Reagents and Conditions:
Oxidation: H2O2, KMnO4, acidic conditions.
Reduction: LiAlH4, ether solvent.
Substitution: NaI, acetone solvent.
Major Products Formed:
Oxidation: this compound oxide.
Reduction: this compound derivatives.
Substitution: (3-iodobenzyl)-diethylamine.
Scientific Research Applications
Synthesis and Characterization
The synthesis of (3-Bromobenzyl)-diethylamine typically involves the alkylation of diethylamine with 3-bromobenzyl chloride. The reaction can be summarized as follows:
This method allows for the straightforward preparation of the compound, which can then be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.
Anticancer Properties
Research has indicated that derivatives of this compound exhibit significant anticancer activity. For instance, studies have shown that compounds containing bromobenzyl moieties can inhibit tumor cell growth effectively. A specific study demonstrated that related compounds displayed potent inhibitory effects against various cancer cell lines, including HepG2 and MCF-7, indicating the potential of this compound in cancer therapeutics .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Dimethylamine derivatives, which share structural similarities with this compound, have shown promising results against bacterial infections. The unique chemical structure allows for modulation of biological targets, enhancing its efficacy as an antimicrobial agent .
CNS Activity
This compound is investigated for its potential central nervous system (CNS) effects. Compounds with similar structures have been noted for their ability to act on neurotransmitter systems, suggesting that this compound may possess CNS-active properties that warrant further exploration in neuropharmacology .
Drug Delivery Systems
The compound's ability to form stable complexes with various drug molecules positions it as a candidate for use in drug delivery systems. Its compatibility with different pharmaceutical agents makes it a valuable tool in enhancing the bioavailability and therapeutic efficacy of drugs through targeted delivery mechanisms .
Case Studies and Research Findings
Several studies highlight the diverse applications of this compound:
- Case Study 1: A study focused on the synthesis of novel brominated compounds demonstrated that this compound derivatives exhibited enhanced anticancer activity compared to non-brominated analogs, emphasizing the importance of halogen substitution in drug design .
- Case Study 2: Research on the interaction of this compound with adenosine receptors revealed its potential as an agonist for A3AR, which is relevant in treating conditions like melanoma and colon carcinoma .
Data Table: Summary of Applications
Mechanism of Action
The mechanism by which (3-Bromobenzyl)-diethylamine exerts its effects involves its interaction with specific molecular targets and pathways. For example, in enzyme inhibition studies, the compound may bind to the active site of an enzyme, preventing its normal function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(3-Bromobenzyl)dimethylamine
- Molecular Formula : C₁₀H₁₄BrN
- Molar Mass : 228.13 g/mol
- Higher reactivity in nucleophilic substitutions due to reduced steric hindrance. notes its use in pharmaceutical intermediates, suggesting applications distinct from diethylamine derivatives .
(3-Bromo-4-methoxy-benzyl)-(2,3-dimethoxy-benzyl)-amine
- Molecular Formula: C₁₇H₂₀BrNO₃
- Molar Mass : 366.25 g/mol
- Key Differences: Additional methoxy groups on both benzyl rings enhance electron-donating effects, increasing stability and altering electronic properties.
(3-Bromobenzyl)-(1-phenylethyl)amine
- Molecular Formula : C₁₅H₁₆BrN
- Molar Mass : 290.20 g/mol
- Key Differences :
Physicochemical and Functional Comparisons
Solubility and Lipophilicity
Reactivity
- Steric Effects : Diethylamine’s bulkier substituents hinder nucleophilic attack compared to dimethylamine, as seen in , where diethylamine failed in reductive amination under conditions effective for methylamine .
- Electronic Effects: Bromine’s electron-withdrawing nature deactivates the aromatic ring, reducing electrophilic substitution rates compared to non-halogenated analogs .
Data Table: Comparative Overview
| Compound | Molecular Formula | Molar Mass (g/mol) | Key Features | Applications |
|---|---|---|---|---|
| (3-Bromobenzyl)-diethylamine | C₁₁H₁₆BrN | 242.16 | High lipophilicity, steric hindrance | NO donors, intermediates |
| (3-Bromobenzyl)dimethylamine | C₁₀H₁₄BrN | 228.13 | Improved solubility, higher reactivity | Pharmaceutical synthesis |
| (3-Bromo-4-methoxy-benzyl)-(2,3-dimethoxy-benzyl)-amine | C₁₇H₂₀BrNO₃ | 366.25 | Enhanced stability, electron-donating groups | Materials science, ligand design |
| (3-Bromobenzyl)-(1-phenylethyl)amine | C₁₅H₁₆BrN | 290.20 | Chirality, aromatic stacking | Stereoselective catalysis |
Biological Activity
(3-Bromobenzyl)-diethylamine, a compound characterized by the presence of a bromine atom on the benzyl moiety and a diethylamine functional group, has garnered attention for its potential biological activities. This article explores its biological activity, including interaction with various biological targets, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is . The structure features a bromine atom attached to the benzyl group at the 3-position, along with a diethylamine group. This configuration is significant as it influences the compound's reactivity and biological interactions.
Biological Activity Overview
The biological activity of this compound is primarily attributed to its amine functional group, which is known to interact with various biological targets. Compounds with similar structures often exhibit:
- Antimicrobial Activity : Some studies suggest that derivatives of bromobenzylamines can inhibit bacterial growth.
- Cytotoxic Effects : Research indicates that certain brominated compounds have cytotoxic effects against cancer cell lines .
- Neurotransmitter Modulation : The diethylamine component may influence neurotransmitter systems, potentially affecting mood and cognition.
Table 1: Summary of Biological Activities
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in metabolic pathways.
- Interaction with Cell Membranes : The lipophilic nature of the compound may allow it to integrate into cell membranes, altering their permeability and function .
- DNA Interaction : Some studies indicate that compounds with similar structures can bind to DNA, potentially leading to cytotoxic effects through genotoxicity .
Case Studies
- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of various brominated compounds on cancer cell lines. Results indicated that this compound exhibited significant cytotoxicity at micromolar concentrations, suggesting potential as an anticancer agent .
- Antimicrobial Testing : Another investigation focused on the antimicrobial properties of brominated benzylamines. It was found that this compound demonstrated effective inhibition against several bacterial strains, highlighting its potential use in treating infections.
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Bromination Reactions : The introduction of the bromine atom can be accomplished via electrophilic aromatic substitution using brominating agents.
- Amine Alkylation : The diethylamine moiety can be introduced through alkylation reactions involving suitable precursors.
Table 2: Synthesis Overview
| Method | Description |
|---|---|
| Electrophilic Bromination | Introduction of Br via electrophilic aromatic substitution |
| Alkylation | Formation of diethylamine through alkylation reactions |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
